molecular formula C12H10O4 B14119347 3-(7-Methoxybenzofuran-2-yl)acrylic acid

3-(7-Methoxybenzofuran-2-yl)acrylic acid

Cat. No.: B14119347
M. Wt: 218.20 g/mol
InChI Key: CUNXGNXQIAHKMK-UHFFFAOYSA-N
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Description

3-(7-Methoxybenzofuran-2-yl)acrylic acid is an organic compound with the molecular formula C12H10O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a methoxy group at the 7th position and an acrylic acid moiety makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Methoxybenzofuran-2-yl)acrylic acid typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction or a Knoevenagel condensation involving an aldehyde and malonic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding alcohol or alkane derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of 3-(7-Methoxybenzofuran-2-yl)propanoic acid or its alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-(7-Methoxybenzofuran-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as organic semiconductors and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(7-Methoxybenzofuran-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

    3-(7-Hydroxybenzofuran-2-yl)acrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(7-Methoxybenzofuran-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    3-(7-Methoxybenzofuran-2-yl)acrylamide: Similar structure but with an acrylamide moiety instead of acrylic acid.

Uniqueness: 3-(7-Methoxybenzofuran-2-yl)acrylic acid is unique due to the presence of both a methoxy group and an acrylic acid moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-(7-methoxy-1-benzofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C12H10O4/c1-15-10-4-2-3-8-7-9(16-12(8)10)5-6-11(13)14/h2-7H,1H3,(H,13,14)

InChI Key

CUNXGNXQIAHKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C=CC(=O)O

Origin of Product

United States

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